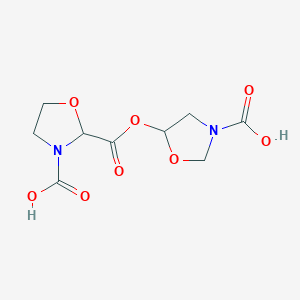

2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid

Description

2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid is a bicyclic oxazolidine derivative featuring two interconnected oxazolidine rings. The compound contains a central carbonate ester bridge linking a 3-carboxyoxazolidin-5-yl group to a second oxazolidine ring substituted with a carboxylic acid moiety.

Properties

Molecular Formula |

C9H12N2O8 |

|---|---|

Molecular Weight |

276.20 g/mol |

IUPAC Name |

2-[(3-carboxy-1,3-oxazolidin-5-yl)oxycarbonyl]-1,3-oxazolidine-3-carboxylic acid |

InChI |

InChI=1S/C9H12N2O8/c12-7(6-11(9(15)16)1-2-17-6)19-5-3-10(4-18-5)8(13)14/h5-6H,1-4H2,(H,13,14)(H,15,16) |

InChI Key |

KMIRHLLBPRWVAU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1C(=O)O)C(=O)OC2CN(CO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies:

Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.

Transition metal-catalyzed cascade reactions: These reactions use transition metals like copper or ruthenium as catalysts to facilitate the formation of the oxazolidine ring.

Extended one-pot asymmetric azaelectrocyclization: This approach involves the use of chiral catalysts to achieve high enantioselectivity in the synthesis of oxazolidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the oxazolidine ring into other functional groups, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Oxazolidinones, including derivatives like 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid, are known for their antimicrobial properties. They have been explored as potential antibiotics, particularly against resistant strains of bacteria. The oxazolidine structure allows for the modulation of activity through various substitutions, enhancing efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecium .

Chiral Auxiliaries in Synthesis

In synthetic organic chemistry, this compound can serve as a chiral auxiliary in asymmetric synthesis. The oxazolidinone ring system provides a platform for the stereoselective synthesis of various compounds, facilitating the production of enantiomerically pure substances. This is particularly useful in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity .

Materials Science

Foldamers and Supramolecular Chemistry

Oxazolidinones have been incorporated into foldamer structures, which are designed to self-organize into specific secondary structures such as helices and sheets. This property is exploited in materials science to create supramolecular materials with desired mechanical and thermal properties. The introduction of carboxylic acid groups enhances hydrogen bonding interactions, leading to increased stability and functionality in these materials .

Polymer Chemistry

The incorporation of oxazolidine derivatives into polymer matrices has been investigated for the development of novel biomaterials. These materials can exhibit improved biocompatibility and mechanical properties, making them suitable for applications in drug delivery systems and tissue engineering .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

The compound's unique structure allows it to participate in various chemical reactions that facilitate the synthesis of complex organic molecules. For instance, it can be used in cycloaddition reactions or as a precursor for the synthesis of other heterocycles. Its ability to stabilize reactive intermediates makes it a valuable tool in synthetic pathways .

Case Studies

-

Antibiotic Development

A study focused on synthesizing new oxazolidinone derivatives highlighted the activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The research demonstrated that modifications to the carboxylic acid moiety could enhance antibacterial potency while reducing cytotoxicity . -

Material Properties Enhancement

Research on foldamers derived from oxazolidinones showed that introducing this compound into polymer blends resulted in materials with enhanced thermal stability and mechanical strength. These findings suggest potential applications in creating robust materials for biomedical devices .

Mechanism of Action

The mechanism of action of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products . It can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

Bicyclic vs.

Functional Group Diversity: Unlike 2-amino-2-(3-oxo-oxazolidin-5-yl)acetic acid , which has an amino group, the target compound lacks nitrogen-based substituents but features two carboxylic acids, possibly improving solubility and metal-binding capacity.

Hybrid Systems : Compounds like the oxazole-pyridine hybrid demonstrate modular design strategies but lack the carbonate bridge, which may influence hydrolytic stability and bioavailability.

Pharmacological and Biochemical Implications

While direct pharmacological studies on the target compound are absent, insights can be extrapolated from related compounds:

- Oxazolidinone Derivatives: Known for antimicrobial activity (e.g., linezolid), the oxazolidinone moiety in similar compounds inhibits bacterial protein synthesis . The target compound’s dual oxazolidine rings may offer novel mechanisms of action.

- Carboxylic Acid Functionality: Carboxylic acid groups enhance water solubility and enable interactions with biological targets (e.g., enzyme active sites). The dual acids in the target compound may potentiate binding affinity compared to monofunctional analogs .

- Carbonate Bridge Stability : The carbonate ester in the target compound may confer pH-dependent hydrolysis, enabling controlled release of active metabolites, akin to prodrug strategies observed in SI-613 (a hyaluronic acid-diclofenac conjugate) .

Biological Activity

2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid is a complex compound belonging to the oxazolidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dual oxazolidine structure with carboxylic acid functional groups, which are pivotal in its biological interactions. The presence of these functional groups often correlates with enhanced solubility and reactivity, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into several key areas:

- Antimicrobial Activity : Oxazolidines have been studied for their ability to inhibit bacterial growth. The carboxylic acid moiety enhances their interaction with microbial enzymes, potentially leading to bactericidal effects.

- Anticancer Properties : Research indicates that derivatives of oxazolidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in human glioblastoma and colorectal adenocarcinoma cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which has implications for treating metabolic disorders and certain cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidine derivatives. Key findings include:

- Substituent Effects : Variations in the substituents on the oxazolidine ring significantly affect the compound's potency and selectivity against target enzymes or receptors. For example, modifications at the 5-position of the oxazolidine can enhance cytotoxicity against cancer cells while reducing toxicity towards normal cells .

- Functional Group Influence : The presence of hydroxyl and carboxyl groups is associated with increased nucleophilicity, which may enhance binding affinity to biological targets .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazolidine derivatives on human cancer cell lines using the sulforhodamine B (SRB) assay. Notably, compounds similar to this compound demonstrated over 50% inhibition in HCT-15 (human colorectal adenocarcinoma) cells, indicating promising anticancer activity .

Antimicrobial Testing

In another study, derivatives were tested against a range of bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting that the structural features of oxazolidines play a critical role in their effectiveness against pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in HCT-15 and U251 cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5 | Hydroxyl group addition | Increased cytotoxicity |

| 3 | Carboxyl group variation | Enhanced enzyme binding affinity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves condensation reactions followed by cyclization. For example, oxazolidinone derivatives are synthesized via refluxing a mixture of carboxylic acid precursors, aldehydes, and sodium acetate in acetic acid for 1 hour, followed by precipitation and recrystallization . Optimization may include adjusting molar ratios (e.g., 1:1.2 for aldehyde:acid), solvent choice (acetic acid or acetic acid-DMF mixtures), and temperature control to improve yield and purity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d6 or CDCl3 with TMS as an internal standard), FT-IR for carbonyl (C=O) and carboxylic acid (O-H) groups, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography is recommended for resolving stereochemistry in crystalline derivatives .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the oxazolidinone ring. Avoid prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions, which may degrade the ester and carbamate linkages .

Advanced Research Questions

Q. How does modifying the oxazolidinone ring’s substituents impact antibacterial activity and monoamine oxidase (MAO) inhibition?

- Methodological Answer : Introduce substituents (e.g., fluorine, carboxamide) at the C-5 position to enhance antibacterial efficacy while reducing MAO affinity. For example, (5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic acid amide showed reduced myelotoxicity in rats compared to linezolid, as assessed via 14-day in vivo safety studies and murine infection models . Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial ribosomes and MAO isoforms.

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?

- Methodological Answer : Perform pH-dependent solubility studies (e.g., shake-flask method at pH 2–8) to account for ionization of carboxylic acid groups. Compare results with COSMO-RS simulations. Discrepancies often arise from aggregation phenomena or polymorphic forms, which can be analyzed via dynamic light scattering (DLS) or powder X-ray diffraction (PXRD) .

Q. How can in vivo pharmacokinetic (PK) properties be improved without compromising efficacy?

- Methodological Answer : Modify the carbamate linker with PEGylated side chains or prodrug strategies (e.g., ester prodrugs hydrolyzed by serum esterases). Assess bioavailability in Sprague-Dawley rats using LC-MS/MS for plasma concentration profiling. For example, C-5 carboxamide derivatives exhibit prolonged half-lives (>6 hours) due to reduced renal clearance .

Q. What experimental designs mitigate toxicity risks in preclinical studies?

- Methodological Answer : Conduct tiered toxicity assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.